N-(4-acetamidophenyl)-2-fluorobenzamide

Description

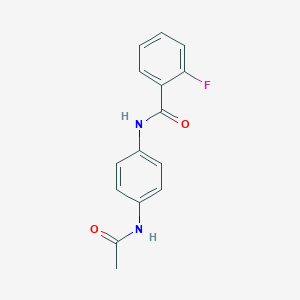

N-(4-Acetamidophenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked via an amide bond to a 4-acetamidophenyl substituent. The acetamido group (-NHCOCH₃) at the para position introduces distinct hydrogen-bonding capabilities, differentiating it from purely fluorinated analogs.

Properties

CAS No. |

346719-18-4 |

|---|---|

Molecular Formula |

C15H13FN2O2 |

Molecular Weight |

272.27g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C15H13FN2O2/c1-10(19)17-11-6-8-12(9-7-11)18-15(20)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |

InChI Key |

BTJCPQLMXHWVHZ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds Analyzed:

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

- Structure : Trifluorinated (2-fluorobenzoyl + 2,3-difluorophenyl).

- Synthesis : 88% yield via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .

- Crystal Structure : Aromatic rings near-coplanar (interplanar angle: 0.5°), with amide planes tilted ~23° due to 1D amide-amide hydrogen bonds. Weak C–H···F/O interactions and C–F···C stacking observed .

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

- Structure : Trifluorinated (2-fluorobenzoyl + 2,4-difluorophenyl).

- Synthesis : 87% yield using analogous methods .

- Crystal Structure : Nearly identical to Fo23 (RMSD: 0.02 Å), with peripheral fluorine positions minimally affecting geometry. R₂²(12) synthons and C–F···C interactions stabilize the lattice .

N-(4-Acetamidophenyl)-2-fluorobenzamide Structure: Monofluorinated benzamide with a polar acetamido group. Hypothesized Synthesis: Likely synthesized via 2-fluorobenzoyl chloride and 4-acetamidoaniline, with yields comparable to Fo23/Fo24 (~85–90%).

Hydrogen Bonding and Crystal Packing

Table 2: Intermolecular Interactions

*Ac: Acetamido group.

Physicochemical and Bioactive Properties

- Melting Points : Fo24 melts at 110–112°C ; the acetamido derivative likely has a higher melting point due to enhanced H-bonding.

- Bioactivity : Fluorinated benzamides are explored as succinate dehydrogenase inhibitors . The acetamido group may modulate target selectivity or solubility in medicinal applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.